molecular formula C6H7NO2 B130231 2,4-Dihydroxy-6-methylpyridine CAS No. 3749-51-7

2,4-Dihydroxy-6-methylpyridine

Cat. No. B130231
CAS RN: 3749-51-7
M. Wt: 125.13 g/mol
InChI Key: WKGSLYHMRQRARV-UHFFFAOYSA-N
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Description

“2,4-Dihydroxy-6-methylpyridine” is a chemical compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 . It is also known by other names such as 6-methylpyridine-2,4-diol, 4-hydroxy-6-methylpyridin-2(1H)-one, and 4-hydroxy-6-methyl-2(1H)-pyridinone . It is a useful synthetic intermediate used in the preparation of p38 kinase inhibitors and Favipucine analogs with antimicrobial and fungicidal activities .


Synthesis Analysis

The synthesis of “2,4-Dihydroxy-6-methylpyridine” involves a two-step process . The first step involves stirring a suspension of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione in concentrated H2SO4 at 130°C for 2 hours. The mixture is then poured into ice-water. The precipitate is collected by filtration, washed with hexane, and dried at 80°C. The second step involves stirring the above solid in 25-28% aqueous NH3 at 100°C for 7 hours .


Molecular Structure Analysis

The molecular structure of “2,4-Dihydroxy-6-methylpyridine” consists of a pyridine ring with hydroxy groups at the 2 and 4 positions and a methyl group at the 6 position . The IUPAC name for this compound is 4-hydroxy-6-methyl-1H-pyridin-2-one .


Chemical Reactions Analysis

“2,4-Dihydroxy-6-methylpyridine” can react with carboxylic acids RCOOH to give an equilibrium mixture of products . More detailed information about its chemical reactions could not be found in the available resources.


Physical And Chemical Properties Analysis

“2,4-Dihydroxy-6-methylpyridine” is a beige powder . It has a melting point of 324-327°C and a predicted boiling point of 310.0±42.0°C . It has a density of 1.269 and is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Derivatives

2,4-Dihydroxy-6-methylpyridine derivatives demonstrate significant potential in various scientific applications. The compound can be synthesized and utilized as a precursor for creating more complex molecules. For instance, its derivatives have shown phytotoxic activity, suggesting potential use in the development of herbicidal products. These compounds exhibit selectivity, being more active against certain species, which can be leveraged for targeted applications in agriculture (Demuner et al., 2009).

Pharmaceutical Applications

In the pharmaceutical domain, 2,4-Dihydroxy-6-methylpyridine derivatives have been explored for their biological activity. The marine-derived fungus Leptosphaerulina sp. produces 6-methylpyridinone derivatives with potential pharmaceutical applications. These compounds, including new structures such as (8S,9S)-dihydroisoflavipucine, have been isolated and characterized, hinting at their applicability in drug discovery and development (Chen et al., 2017).

Material Science and Catalysis

The compound and its derivatives have also found relevance in material science and catalysis. For example, 2,4-Dihydroxy-6-methylpyridine has been involved in the synthesis of corrosion inhibitors, demonstrating its potential in protecting metals from corrosion in acidic environments. This indicates its applicability in industrial processes and material preservation (Verma et al., 2018).

Chemical Structure and Properties Analysis

Research has also been directed towards understanding the fundamental properties of 2,4-Dihydroxy-6-methylpyridine, including its chemical structure, bonding, and reactivity. Studies involving detailed analyses such as NMR, IR, and Raman spectroscopy, alongside quantum chemical calculations, provide insights into the molecule's behavior and interactions. This fundamental knowledge is crucial for tailoring the compound for specific applications (Kucharska et al., 2010).

Safety And Hazards

“2,4-Dihydroxy-6-methylpyridine” is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-hydroxy-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGSLYHMRQRARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958594
Record name 6-Methylpyridine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-6-methylpyridine

CAS RN

3749-51-7, 70254-45-4
Record name 4-Hydroxy-6-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3749-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2,4-pyridinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70254-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylpyridine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dihydroxy-6-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Fujishiro, H Tamura, M Schick, J Kahnt… - Angewandte …, 2013 - Wiley Online Library
The [Fe]-hydrogenase from methanogenic archaea, one of three types of hydrogenases,[1] reversibly catalyzes the cleavage of H2 and the subsequent transfer of a hydride ion to …
Number of citations: 27 onlinelibrary.wiley.com
B Chen, Z Xie, F Peng, S Li, J Yang… - Angewandte Chemie …, 2021 - Wiley Online Library
Piperidine and δ‐Lactam chemicals have wide application, which are currently produced from fossil resource in industry. Production of this kind of chemicals from lignocellulosic …
Number of citations: 8 onlinelibrary.wiley.com
Z Maeno, M Yamamoto, T Mitsudome… - …, 2019 - Wiley Online Library
An efficient synthesis of benzofuran derivatives via the cross‐coupling of catechols and hydroxycoumarins in H 2 O using O 2 as an ideal oxidant is reported. The above reaction allows …
FAC Cooke - 1977 - pearl.plymouth.ac.uk
Previous work on the production of dipyrrolo and imidazopyrrolo - pyridine systems has been reviewed. Methods for the preparation of 2,4-diaminopyridines have been reviewed and …
Number of citations: 2 pearl.plymouth.ac.uk
D Zhang, Y Zhang, X Pan, L Yuan, Y Cai, F Lao… - Journal of Cereal …, 2023 - Elsevier
As widely consumed functional grain worldwide, oats have received increasing attention due to numerous health benefits. Compared to the traditional multistep baking methods (…
Number of citations: 0 www.sciencedirect.com
C Feau, E Klein, P Kerth, L Lebeau - Synthetic Communications®, 2010 - Taylor & Francis
A series of 14 new 3-alkoxycarbonyl 6-aza-, 7-aza-, and 6,8-diaza-coumarins was prepared using various strategies involving either a Knoevenagel or a Pechmann condensation …
Number of citations: 5 www.tandfonline.com
RS Alekseyev, AV Kurkin, MA Yurovskaya - Chemistry of heterocyclic …, 2009 - Springer
γ-CARBOLINES AND THEIR HYDROGENATED DERIVATIVES. 1. AROMATIC γ-CARBOLINES: METHODS OF SYNTHESIS, CHEMICAL AND BIOLOGICAL PROPE Page 1 Chemistry …
Number of citations: 48 link.springer.com
R MacLeod - 1949 - Stanford University
Number of citations: 0
山本豊, 近藤正嗣 - YAKUGAKU ZASSHI, 1972 - jstage.jst.go.jp
Reaction of diketene with aliphatic imido esters (Ia-c) affords 2-alkyl-2-ethoxy-6-methyl-3, 4-dihydro-2H-1, 3-oxazin-4-one (IIa-c), which is converted into 5-acetyl-2, 6-dialkyl-4 (3H)-…
Number of citations: 2 www.jstage.jst.go.jp
G Feistner, H Budzikiewicz - Canadian journal of chemistry, 1985 - cdnsciencepub.com
En se basant sur des données de spectrométrie de masse et de rmn obtenues avec la rubrifacine et ses dérivés méthylés, sur la nature de leurs produits d'hydrolyse et de réduction, on …
Number of citations: 12 cdnsciencepub.com

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